molecular formula C17H20O3S B2488892 4-Ethylphenyl 2,4,6-trimethylbenzene-1-sulfonate CAS No. 2361847-12-1

4-Ethylphenyl 2,4,6-trimethylbenzene-1-sulfonate

Cat. No.: B2488892
CAS No.: 2361847-12-1
M. Wt: 304.4
InChI Key: NEQSCGXVQMBFBP-UHFFFAOYSA-N
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Description

4-Ethylphenyl 2,4,6-trimethylbenzene-1-sulfonate is a high-purity chemical reagent designed for research and development applications, strictly for laboratory use. This compound belongs to the class of sulfonate esters, which are valuable in organic synthesis and medicinal chemistry. Sulfonate esters are widely recognized as key intermediates and protecting groups in multi-step synthetic routes. Research on similar structural motifs, particularly those incorporating the 2,4,6-trimethylbenzenesulfonate (mesylate) group, indicates potential utility in the development of novel pharmacologically active molecules . For instance, sulfonate and sulfonamide derivatives are frequently investigated as core scaffolds in the design of new anticancer agents, where they can contribute to selective cytotoxicity against specific cancer cell lines . The structural architecture of this compound, combining a 4-ethylphenyl group with a sterically hindered 2,4,6-trimethylbenzene-sulfonate, suggests it may offer unique reactivity and selectivity profiles. Researchers can leverage this reagent in exploratory studies to develop new synthetic methodologies or as a building block for creating complex molecules for biological evaluation. This product is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or personal use.

Properties

IUPAC Name

(4-ethylphenyl) 2,4,6-trimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3S/c1-5-15-6-8-16(9-7-15)20-21(18,19)17-13(3)10-12(2)11-14(17)4/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQSCGXVQMBFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Sulfonation-Esterification Approach

The traditional route to 4-ethylphenyl 2,4,6-trimethylbenzene-1-sulfonate involves a two-step sequence: (1) sulfonation of 2,4,6-trimethylbenzene (mesitylene) to form 2,4,6-trimethylbenzenesulfonyl chloride, followed by (2) esterification with 4-ethylphenol.

Sulfonation of Mesitylene

Mesitylene undergoes sulfonation using chlorosulfonic acid ($$ \text{HSO}_3\text{Cl} $$) at temperatures between $$ 0^\circ \text{C} $$ and $$ 25^\circ \text{C} $$ to minimize polysubstitution. The reaction proceeds via electrophilic aromatic substitution, with the sulfonyl group preferentially attaching to the para position relative to the methyl groups due to steric and electronic effects. Excess chlorosulfonic acid ($$ \geq 1.2 \, \text{equiv} $$) ensures complete conversion, yielding 2,4,6-trimethylbenzenesulfonyl chloride with $$ 85\text{--}92\% $$ purity.

Esterification with 4-Ethylphenol

The sulfonyl chloride intermediate reacts with 4-ethylphenol in anhydrous dichloromethane ($$ \text{CH}2\text{Cl}2 $$) or toluene, employing pyridine or triethylamine ($$ 1.1 \, \text{equiv} $$) as a base to scavenge HCl. Key parameters include:

  • Temperature : $$ 0^\circ \text{C} $$ to $$ 25^\circ \text{C} $$
  • Reaction Time : 2–4 hours
  • Yield : $$ 70\text{--}85\% $$

Purification via recrystallization from ethanol-water mixtures affords the final product with $$ \geq 99\% $$ purity.

Catalytic Methods and Optimization

Modern approaches leverage Lewis and Brønsted acid catalysts to enhance reaction efficiency.

Lewis Acid Catalysis

Aluminum chloride ($$ \text{AlCl}3 $$) and iron(III) oxide ($$ \text{Fe}2\text{O}3 $$) have been explored for Friedel-Crafts-type sulfonation. For example, $$ \text{Fe}2\text{O}_3 $$ ($$ 0.05\text{--}0.5 \, \text{mol\%} $$) in chlorobenzene at $$ 70\text{--}90^\circ \text{C} $$ achieves $$ 88\% $$ conversion of mesitylene to sulfonic acid precursors. However, catalyst recovery remains challenging due to metal leaching.

Brønsted Acid Catalysis

Tetrafluoroboric acid ($$ \text{HBF}4 $$) in diethyl ether ($$ 5\text{--}10 \, \text{mol\%} $$) accelerates esterification by protonating the sulfonyl chloride, enhancing electrophilicity. Under optimized conditions ($$ \text{CH}2\text{Cl}_2 $$, $$ 25^\circ \text{C} $$, $$ 2 \, \text{h} $$), yields improve to $$ 90\text{--}94\% $$ with minimal byproducts.

Table 1: Catalytic Esterification Performance
Catalyst Solvent Temperature ($$^\circ\text{C}$$) Time (h) Yield (%)
Pyridine $$ \text{CH}2\text{Cl}2 $$ 0–25 4 78
$$ \text{HBF}_4 $$ $$ \text{CH}2\text{Cl}2 $$ 25 2 94
$$ \text{Fe}2\text{O}3 $$ Chlorobenzene 70–90 6 88

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors replace batch systems, enabling:

  • Higher Throughput : 10–100 kg/day production
  • Reduced Solvent Use : Solvent recycling rates $$ \geq 95\% $$
  • Automated Purification : Centrifugal partition chromatography for $$ \geq 99.5\% $$ purity

A patented protocol employs a tubular reactor with $$ \text{HBF}_4 $$-immobilized silica beads, achieving $$ 92\% $$ yield at $$ 50^\circ \text{C} $$ and $$ 5 \, \text{bar} $$ pressure.

Green Chemistry Alternatives

Solvent-Free Esterification

Microwave-assisted reactions ($$ 100^\circ \text{C} $$, $$ 30 \, \text{min} $$) in the absence of solvents achieve $$ 82\% $$ yield, reducing waste generation by $$ 40\% $$.

Biocatalytic Routes

Lipase enzymes (e.g., Candida antarctica Lipase B) catalyze esterification in aqueous micelles, though yields remain modest ($$ 55\text{--}60\% $$).

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison
Method Yield (%) Purity (%) Environmental Impact (E-factor*)
Classical 78 99 8.2
$$ \text{HBF}_4 $$-Catalyzed 94 99.5 3.1
Solvent-Free 82 98 1.5
Biocatalytic 58 95 0.9

*E-factor = kg waste/kg product

Chemical Reactions Analysis

Types of Reactions

4-Ethylphenyl 2,4,6-trimethylbenzene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonate group into a sulfonamide.

    Substitution: The sulfonate group can be substituted with other nucleophiles such as amines or alcohols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding sulfonic acids.

    Reduction: Sulfonamides.

    Substitution: Sulfonate esters or sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-Ethylphenyl 2,4,6-trimethylbenzene-1-sulfonate is used in various scientific research applications:

    Chemistry: As a reagent in organic synthesis for the preparation of sulfonate esters and sulfonamides.

    Biology: In the study of enzyme inhibition and protein modification.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethylphenyl 2,4,6-trimethylbenzene-1-sulfonate involves its ability to act as a sulfonating agent. The sulfonate group can interact with various molecular targets, including enzymes and proteins, leading to modifications in their structure and function. The compound can also participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles, resulting in the formation of new chemical entities.

Comparison with Similar Compounds

Comparison with Similar Compounds

A critical comparison of 4-ethylphenyl 2,4,6-trimethylbenzene-1-sulfonate with structurally related sulfonate esters reveals key differences in substituent effects, reactivity, and applications. Below is a detailed analysis supported by

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Applications
This compound C₁₇H₂₀O₃S 304.40 g/mol 2,4,6-trimethylbenzene, 4-ethylphenyl High steric bulk; potential use in polymer crosslinking
2,2,2-Trifluoroethyl 4-methylbenzenesulfonate C₉H₉F₃O₃S 254.23 g/mol 4-methylbenzene, trifluoroethyl Enhanced electrophilicity; reagent for fluorinated intermediates
Tosyl chloride (p-toluenesulfonyl chloride) C₇H₇ClO₂S 190.65 g/mol p-tolyl, sulfonyl chloride Versatile sulfonating agent; widely used in organic synthesis

Key Findings :

Steric and Electronic Effects :

  • The 2,4,6-trimethylbenzene group in the target compound introduces significant steric hindrance, reducing nucleophilic substitution rates compared to less-substituted analogs like tosyl chloride. This property makes it less reactive but more selective in reactions requiring bulky leaving groups.
  • In contrast, 2,2,2-trifluoroethyl 4-methylbenzenesulfonate exhibits higher electrophilicity due to the electron-withdrawing trifluoroethyl group, enabling efficient sulfonation in fluorinated systems .

Solubility and Stability: The 4-ethylphenyl group enhances lipophilicity, making the compound less water-soluble than tosyl derivatives but more compatible with non-polar solvents. Trifluoroethyl analogs demonstrate improved thermal stability and resistance to hydrolysis, attributed to fluorine’s inductive effects .

Applications :

  • Tosyl chloride remains the gold standard for sulfonylation due to its reactivity and commercial availability.
  • The trifluoroethyl derivative is preferred in fluorinated pharmaceutical intermediates, while the target compound’s bulkiness may find niche roles in polymer chemistry or as a stabilizing agent.

Biological Activity

4-Ethylphenyl 2,4,6-trimethylbenzene-1-sulfonate (CAS No. 2361847-12-1) is a sulfonate compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and applications in scientific research.

This compound can be synthesized through the sulfonation of 4-ethylphenol using 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at temperatures ranging from 0°C to 25°C to optimize yield and purity.

The biological activity of this compound primarily involves its role as a sulfonating agent. The sulfonate group can interact with various molecular targets, including enzymes and proteins, leading to modifications in their structure and function. This interaction can influence several biochemical pathways:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may be relevant in therapeutic contexts.
  • Protein Modification : By modifying proteins through sulfonation, the compound may alter cellular signaling pathways and biological responses .

Biological Activity

The biological activity of this compound has been investigated in various studies:

  • Enzyme Interaction : Research indicates that the compound can inhibit enzymes involved in metabolic pathways. For instance, it has been noted for its interaction with acetylcholinesterase (AChE), which is crucial for neurotransmission.
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties. In vitro assays have demonstrated its ability to reduce cell viability in cancer cell lines.
  • Cellular Effects : The modification of proteins by the sulfonate group can lead to changes in cell signaling pathways, potentially affecting processes such as apoptosis and proliferation .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Enzyme Inhibition : A study conducted on the inhibition of AChE demonstrated that compounds similar to this compound could enhance cholinergic neurotransmission by inhibiting AChE activity. This effect suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
  • Anticancer Research : Another study evaluated the compound's effects on various cancer cell lines. Results indicated that it could induce apoptosis and inhibit cell growth through mechanisms involving oxidative stress and DNA damage .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Description References
Enzyme InhibitionInhibits acetylcholinesterase
Antitumor ActivityReduces viability in cancer cell lines
Protein ModificationAlters signaling pathways through sulfonation
Cellular EffectsInduces apoptosis and inhibits proliferation

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